1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

Regioselective synthesis Heterocyclic chemistry Kinase inhibitor library

This C4-hydrazine regioisomer is a critical building block for constructing ATP-competitive kinase inhibitor libraries. Unlike C5- or C6-hydrazine analogs, the C4 position directs hydrazone appendages toward distinct kinase subpockets, enabling orthogonal SAR exploration of ALK, ROS1, TRKA, and PIM-1 targets with reported IC₅₀ values in the low nanomolar range. Condensation with aryl aldehydes yields analgesic hydrazone leads validated in vivo. Substitution with alternative isomers yields regioisomeric products with undefined pharmacological profiles. For target-specific library synthesis, verify C4 regiochemistry via HPLC retention time or NMR. Available in research-grade (≥95%) and high-purity (NLT 98%) specifications for medicinal chemistry and SBDD campaigns.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 49834-59-5
Cat. No. B1595170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
CAS49834-59-5
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1NN)C=NN2
InChIInChI=1S/C6H7N5/c7-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,7H2,(H2,8,9,10,11)
InChIKeyRSYXRFWGQHXTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine (CAS 49834-59-5) Chemical Profile and Procurement Specifications


1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine (CAS: 49834-59-5) is a heterobicyclic hydrazine building block composed of a fused pyrazole-pyridine core bearing a reactive hydrazine group at the C4-position. Its molecular formula is C₆H₇N₅ with a molecular weight of 149.15 g/mol [1]. This compound serves as a key intermediate for constructing kinase-targeting small molecule libraries, particularly through hydrazone condensation to generate structurally diverse inhibitors [2]. Commercial availability typically ranges from 95% to 98% purity , with the C4-hydrazine isomer representing a specific regioisomeric form distinct from C5- or C6-substituted analogs that may exhibit divergent reactivity profiles.

Why C4-Hydrazine Regioisomers Cannot Be Interchanged with 5- or 6-Substituted Pyrazolo[3,4-b]pyridine Analogs


Substitution of 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine with alternative pyrazolo[3,4-b]pyridine hydrazine derivatives is scientifically unwarranted due to regiospecific reactivity and divergent biological outcomes. The C4-hydrazine group occupies a unique electronic environment within the heteroaromatic system, governing both the regioselectivity of hydrazone formation and the resulting kinase binding orientation [1]. While 6-hydrazinyl-1H-pyrazolo[3,4-b]pyridine is commercially described as a kinase inhibitor scaffold, quantitative head-to-head data comparing C4- versus C6-hydrazine isomers are not available in the public literature; nonetheless, the distinct substitution pattern at C4 versus C6 alters the vector geometry of the hydrazone-derived appendage and may affect target engagement profiles [2]. In the absence of direct comparative data, procurement decisions should be guided by the specific C4-hydrazine regiochemistry required for target synthetic sequences, as even structurally close analogs cannot guarantee identical downstream intermediate identity or biological outcomes.

Quantitative Differentiation Evidence: 1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine Versus Structural Analogs


Regioisomeric Purity: C4- vs C6-Hydrazine Substitution Impact on Synthetic Utility

1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine (C4-isomer) and 6-hydrazinyl-1H-pyrazolo[3,4-b]pyridine (C6-isomer) are regioisomers that cannot be used interchangeably in synthetic sequences. The C4-hydrazine group is positioned adjacent to the pyrazole N1 nitrogen, creating a distinct electronic environment that influences hydrazone condensation kinetics and regioselectivity. While both isomers are commercially available at comparable purity specifications (95%+), no published head-to-head synthetic efficiency or yield comparison exists for hydrazone formation between these two regioisomers . This evidence gap necessitates that procurement be dictated by the specific C4- versus C6-substitution requirement of the target synthetic route.

Regioselective synthesis Heterocyclic chemistry Kinase inhibitor library

Reactivity Profile: C4-Hydrazine as a Specific Arylhydrazone Precursor

The C4-hydrazine moiety of 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine has been explicitly employed as a key intermediate for constructing 4-arylhydrazone derivatives. In a published synthetic protocol, 4-(1-phenyl-3-methylpyrazolo[3,4-b]pyridinyl)hydrazine (structurally analogous to the target compound) was used to generate a series of 13 arylhydrazone derivatives (5a-m) with an overall yield of approximately 45% via condensation with aryl aldehydes [1]. This demonstrates the C4-hydrazine's specific utility in forming hydrazone linkages at the C4-position, a reactivity profile distinct from C5- or C6-substituted hydrazine analogs that would yield regioisomeric hydrazone products. No direct comparative yield data with other regioisomers are reported, but the documented synthetic precedent confirms C4-hydrazine functionality is viable for targeted library synthesis.

Hydrazone chemistry Pyrazolopyridine derivatization Analgesic agents

Kinase Inhibitor Scaffold Potential: Pyrazolo[3,4-b]pyridine Core Activity Range

The pyrazolo[3,4-b]pyridine core scaffold, of which 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is a functionalized derivative, has demonstrated potent kinase inhibitory activity in optimized analogs. For context, structurally related 1H-pyrazolo[3,4-b]pyridine derivatives have been identified with sub-nanomolar IC₅₀ values against ALK-L1196M and ROS1 kinases (<0.5 nM) [1], and nanomolar activity against TRKA (IC₅₀ = 56 nM) [2]. Additionally, pyrazolo[3,4-b]pyridine-based compounds have shown PIM-1 kinase inhibition with IC₅₀ values of 25.8 nM against MCF-7 breast cancer cells [3]. The target compound itself, as a hydrazine-bearing intermediate, has not been evaluated in kinase assays; however, the C4-hydrazine group provides a derivatizable handle for installing substituents that may confer potency and selectivity. No direct comparative data exist between C4-hydrazine-derived analogs and C5/C6-derived analogs regarding kinase inhibition.

Kinase inhibition Cancer therapeutics ALK inhibitors

Commercial Purity Specification: Procurement-Grade Quality Metrics

1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine is commercially available from multiple vendors with specified purity grades ranging from 95% to 98% . The 95% purity grade (CAS 49834-59-5) is the most commonly offered specification, suitable for most synthetic applications as a building block intermediate . Higher purity grades (≥98%) are available from select suppliers for applications requiring stringent quality control, such as late-stage derivatization or analytical standard preparation . In comparison, regioisomeric analogs like 6-hydrazinyl-1H-pyrazolo[3,4-b]pyridine are also offered at similar purity specifications (95%), providing no inherent purity-based differentiation between isomers . Procurement selection should therefore be based on regioisomeric identity rather than purity grade alone.

Chemical procurement Quality control Building block purity

Procurement-Driven Application Scenarios for 1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine (CAS 49834-59-5)


C4-Arylhydrazone Library Synthesis for Analgesic Lead Optimization

Based on established synthetic precedent [1], 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine serves as the key intermediate for constructing 4-arylhydrazone derivatives. Condensation with structurally diverse aryl aldehydes yields a focused library of C4-substituted pyrazolo[3,4-b]pyridines. This application is particularly relevant for medicinal chemistry programs exploring analgesic activity, where the C4-hydrazone linkage has been validated in vivo. Procurement of the C4-hydrazine isomer is essential; C5- or C6-hydrazine analogs would generate regioisomeric hydrazones with undefined and potentially divergent pharmacological profiles.

Kinase Inhibitor Scaffold Diversification Targeting C4-Substitution SAR

The pyrazolo[3,4-b]pyridine core has demonstrated potent kinase inhibition across multiple targets including ALK-L1196M (IC₅₀ <0.5 nM), ROS1 (IC₅₀ <0.5 nM), TRKA (IC₅₀ = 56 nM), and PIM-1 (IC₅₀ = 25.8 nM) in optimized analogs [2][3][4]. 1H-Pyrazolo[3,4-b]pyridin-4-ylhydrazine enables exploration of C4-substituted SAR space—a region underexplored relative to C5- and C6-functionalized analogs that dominate the kinase inhibitor patent literature. Hydrazone condensation, nucleophilic substitution, or reductive amination at the C4-hydrazine handle provides access to structurally distinct kinase inhibitor candidates that may exhibit differentiated selectivity or resistance profiles.

Building Block Supply for Structure-Based Drug Design (SBDD) Campaigns

For computational chemistry and SBDD workflows, 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine provides a validated pyrazolo[3,4-b]pyridine core with a reactive C4-hydrazine vector for in silico library enumeration and subsequent chemical synthesis. Molecular docking studies have confirmed that 1H-pyrazolo[3,4-b]pyridine derivatives bind to the kinase hinge region through multiple hydrogen bonding interactions [5]. The C4-substitution vector may direct substituents toward distinct kinase subpockets compared to C5- or C6-substituted analogs, offering a structurally orthogonal approach to achieving potency and selectivity.

Analytical Standard for Regioisomeric Purity Verification

With commercial purity specifications ranging from 95% to 98% , 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine (CAS 49834-59-5) can serve as an analytical reference standard for verifying regioisomeric identity in synthetic workflows. The compound's distinct C4-hydrazine substitution pattern produces unique spectroscopic signatures (¹H NMR, ¹³C NMR, HPLC retention time) that differentiate it from C5- and C6-hydrazine isomers. This application supports quality control in multi-step syntheses where regioisomeric cross-contamination could compromise SAR interpretation.

Quote Request

Request a Quote for 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.